N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
“N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indoline moiety, a hydroxyethyl group, and a methoxybenzyl group, all connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indoline Moiety: Starting with the synthesis of the indoline ring through cyclization reactions.
Introduction of the Hydroxyethyl Group: Functionalization of the indoline ring with a hydroxyethyl group using appropriate reagents and conditions.
Attachment of the Methoxybenzyl Group: Coupling the methoxybenzyl group to the intermediate compound.
Formation of the Oxalamide Linkage: Finally, the oxalamide linkage is formed through a condensation reaction between the intermediate and oxalic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the oxalamide linkage or other functional groups.
Substitution: Substitution reactions may occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
“N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-benzyl oxalamide
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
“N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24-10-9-14-11-15(7-8-17(14)24)18(25)13-23-21(27)20(26)22-12-16-5-3-4-6-19(16)28-2/h3-8,11,18,25H,9-10,12-13H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNLPFKXDNPZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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